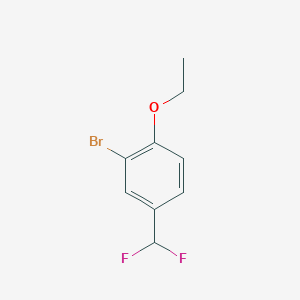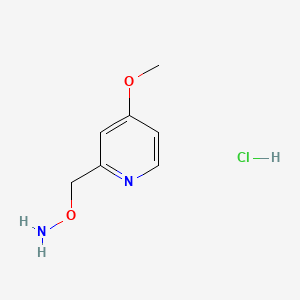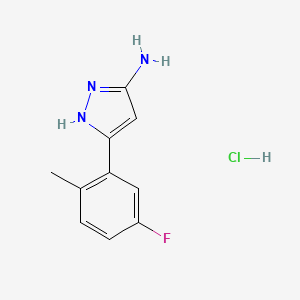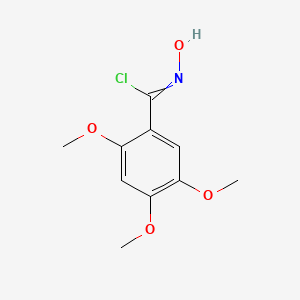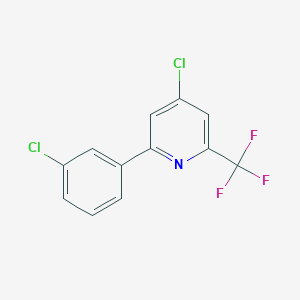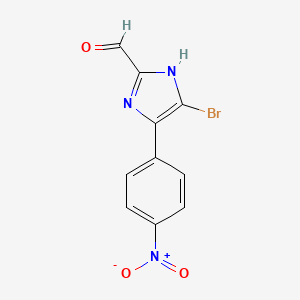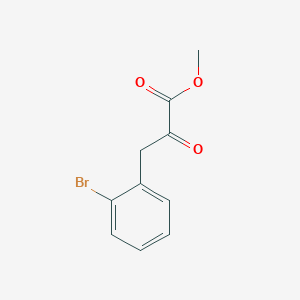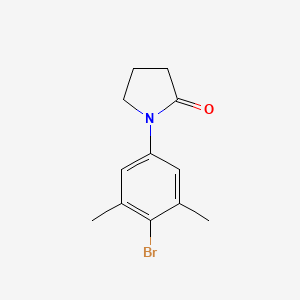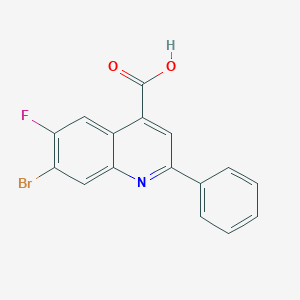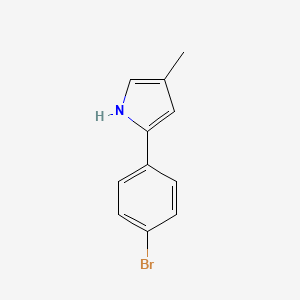
1-(4-Bromo-2,6-dimethylphenyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-2,6-dimethylphenyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound features a bromine atom and two methyl groups attached to a phenyl ring, which is further connected to a guanidine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2,6-dimethylphenyl)guanidine typically involves the reaction of 4-bromo-2,6-dimethylaniline with a guanylating agent. One common method is the reaction of the aniline derivative with cyanamide in the presence of a base, followed by hydrolysis to yield the desired guanidine compound. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of less toxic reagents and solvents can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
1-(4-Bromo-2,6-dimethylphenyl)guanidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
Substitution Products: Various substituted phenylguanidines.
Oxidation Products: Oxidized derivatives with functional groups like nitro or hydroxyl.
Reduction Products: Reduced derivatives with amine or alkyl groups.
科学的研究の応用
1-(4-Bromo-2,6-dimethylphenyl)guanidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Biological Studies: The compound’s biological activity makes it a useful tool in studying various biochemical pathways and mechanisms.
作用機序
The mechanism of action of 1-(4-Bromo-2,6-dimethylphenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine moiety can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. Additionally, the phenyl ring can participate in hydrophobic interactions, enhancing the compound’s binding affinity.
類似化合物との比較
Similar Compounds
- 1-(4-Chloro-2,6-dimethylphenyl)guanidine
- 1-(4-Fluoro-2,6-dimethylphenyl)guanidine
- 1-(4-Methyl-2,6-dimethylphenyl)guanidine
Uniqueness
1-(4-Bromo-2,6-dimethylphenyl)guanidine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets. Additionally, the bromine atom can be easily replaced by other substituents, making the compound a versatile intermediate in organic synthesis.
特性
分子式 |
C9H12BrN3 |
|---|---|
分子量 |
242.12 g/mol |
IUPAC名 |
2-(4-bromo-2,6-dimethylphenyl)guanidine |
InChI |
InChI=1S/C9H12BrN3/c1-5-3-7(10)4-6(2)8(5)13-9(11)12/h3-4H,1-2H3,(H4,11,12,13) |
InChIキー |
NDCWPJSRSBAMIH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1N=C(N)N)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



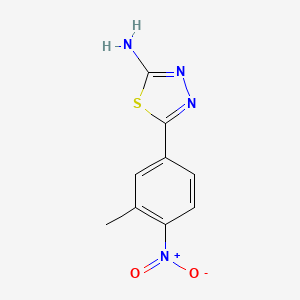
![8-(4-Fluorophenyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13696659.png)
